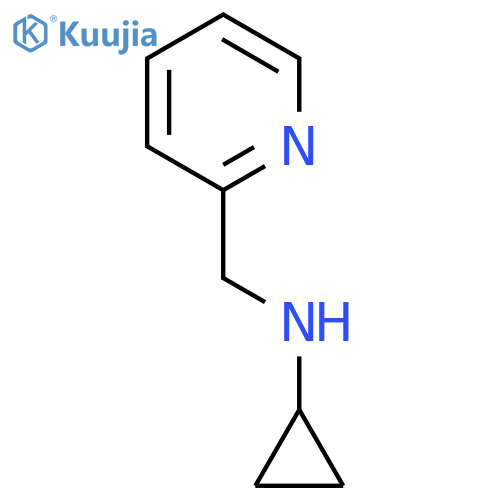

Cas no 626210-44-4 (N-(Pyridin-2-ylmethyl)cyclopropanamine)

626210-44-4 structure

商品名:N-(Pyridin-2-ylmethyl)cyclopropanamine

N-(Pyridin-2-ylmethyl)cyclopropanamine 化学的及び物理的性質

名前と識別子

-

- N-(Pyridin-2-ylmethyl)cyclopropanamine

- 2-Pyridinemethanamine,N-cyclopropyl-(9CI)

- Cyclopropyl-pyridin-2-ylmethyl-amine

- AC1LL8M5

- CTK5B5386

- cyclopropyl(2-pyridylmethyl)amine

- Cyclopropyl-pyridin-2-yl-methylamine

- STOCK6S-98941

- SureCN662711

- N-(2-pyridinylmethyl)cyclopropanamine

- Z90517825

- SVMBYSXPVZASTL-UHFFFAOYSA-N

- STK500593

- EN300-13684

- N-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride

- cyclopropyl-pyridin-2-ylmethyl-amine, AldrichCPR

- CS-11293

- 626210-44-4

- SB53972

- AKOS000199229

- CS-0233884

- HMS1704O12

- N-[(pyridin-2-yl)methyl]cyclopropanamine

- DTXSID70360123

- BBL030107

- G31947

- MFCD03821868

- SCHEMBL662711

- ALBB-000366

-

- MDL: MFCD03821868

- インチ: InChI=1S/C9H12N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6,8,11H,4-5,7H2

- InChIKey: SVMBYSXPVZASTL-UHFFFAOYSA-N

- ほほえんだ: C1=CC=NC(=C1)CNC2CC2

計算された属性

- せいみつぶんしりょう: 148.10016

- どういたいしつりょう: 148.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- PSA: 24.92

N-(Pyridin-2-ylmethyl)cyclopropanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(Pyridin-2-ylmethyl)cyclopropanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM112844-1g |

N-(pyridin-2-ylmethyl)cyclopropanamine |

626210-44-4 | 95% | 1g |

$*** | 2023-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010851-500mg |

Cyclopropyl-pyridin-2-ylmethyl-amine |

626210-44-4 | 500mg |

1560.0CNY | 2021-07-05 | ||

| Enamine | EN300-13684-1.0g |

N-[(pyridin-2-yl)methyl]cyclopropanamine |

626210-44-4 | 95% | 1g |

$159.0 | 2023-05-03 | |

| Enamine | EN300-13684-0.1g |

N-[(pyridin-2-yl)methyl]cyclopropanamine |

626210-44-4 | 95% | 0.1g |

$55.0 | 2023-05-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010851-1g |

Cyclopropyl-pyridin-2-ylmethyl-amine |

626210-44-4 | 1g |

2405CNY | 2021-05-07 | ||

| Matrix Scientific | 010851-500mg |

Cyclopropyl-pyridin-2-ylmethyl-amine |

626210-44-4 | 500mg |

$96.00 | 2023-09-09 | ||

| Fluorochem | 042918-1g |

Cyclopropyl-pyridin-2-yl-methylamine |

626210-44-4 | 95% | 1g |

£205.00 | 2022-03-01 | |

| Aaron | AR00EEQI-250mg |

2-Pyridinemethanamine,N-cyclopropyl-(9CI) |

626210-44-4 | 95% | 250mg |

$134.00 | 2025-01-24 | |

| Aaron | AR00EEQI-1g |

2-Pyridinemethanamine,N-cyclopropyl-(9CI) |

626210-44-4 | 95% | 1g |

$244.00 | 2025-01-24 | |

| Enamine | EN300-13684-5000mg |

N-[(pyridin-2-yl)methyl]cyclopropanamine |

626210-44-4 | 95.0% | 5000mg |

$603.0 | 2023-09-30 |

N-(Pyridin-2-ylmethyl)cyclopropanamine 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

626210-44-4 (N-(Pyridin-2-ylmethyl)cyclopropanamine) 関連製品

- 51639-59-9(propyl[(pyridin-2-yl)methyl]amine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:626210-44-4)N-(Pyridin-2-ylmethyl)cyclopropanamine

清らかである:99%

はかる:1g

価格 ($):160.0